molecular formula C6H11N B2514319 4-Azaspiro[2.4]heptane CAS No. 95442-76-5

4-Azaspiro[2.4]heptane

Cat. No.: B2514319
CAS No.: 95442-76-5
M. Wt: 97.161
InChI Key: JDDQECMBPWVIRU-UHFFFAOYSA-N
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Description

4-Azaspiro[2.4]heptane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a seven-membered ring.

Mechanism of Action

Target of Action

The primary target of 4-Azaspiro[2.4]heptane is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 plays a crucial role in the cleavage of the membrane-bound precursor of TNF-alpha, leading to its mature soluble form .

Mode of Action

This compound interacts with its target, ADAM17, and is responsible for the proteolytical release of soluble JAM3 from endothelial cells surface . This interaction results in changes in the cellular environment and influences the activity of these proteins.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the TNF-alpha signaling pathway . The downstream effects of this interaction include the modulation of inflammatory responses and the regulation of cell proliferation and death.

Result of Action

The molecular and cellular effects of this compound’s action include the cleavage of the membrane-bound precursor of TNF-alpha to its mature soluble form . This results in the modulation of inflammatory responses and the regulation of cell proliferation and death.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the interaction of this compound with its target and its overall effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Azaspiro[2.4]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of this compound .

Scientific Research Applications

4-Azaspiro[2.4]heptane has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-Azaspiro[3.4]octane
  • 1-Azaspiro[4.4]nonane
  • 1-Azaspiro[4.5]decane
  • 8-Oxa-1-azaspiro[4.5]decane
  • 8-Thia-1-azaspiro[4.5]decane

Comparison: 4-Azaspiro[2.4]heptane is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the seven-membered ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds . For instance, 5-Azaspiro[3.4]octane and 1-Azaspiro[4.4]nonane have different ring sizes and substitution patterns, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

4-azaspiro[2.4]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-6(3-4-6)7-5-1/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDQECMBPWVIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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